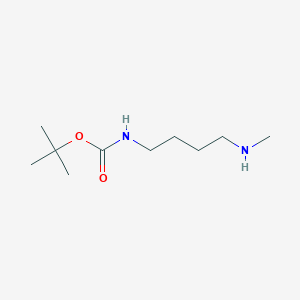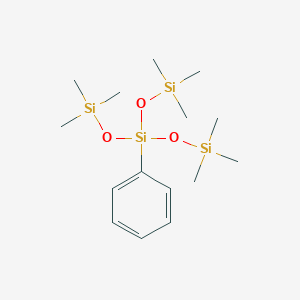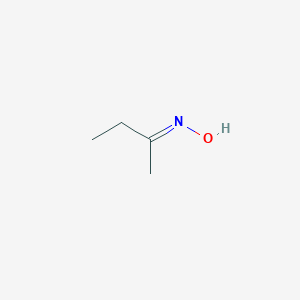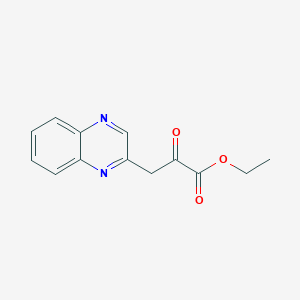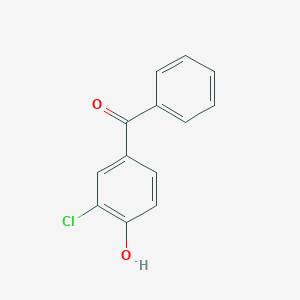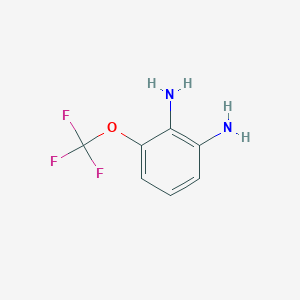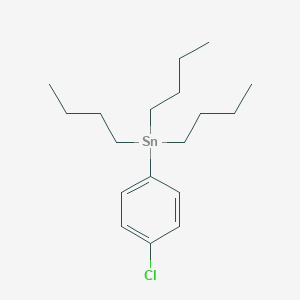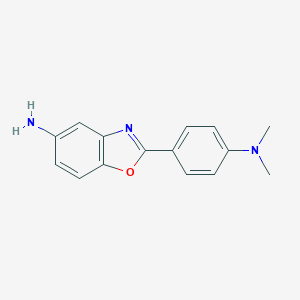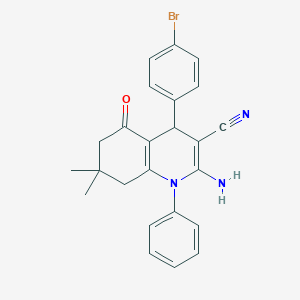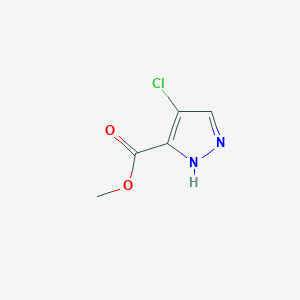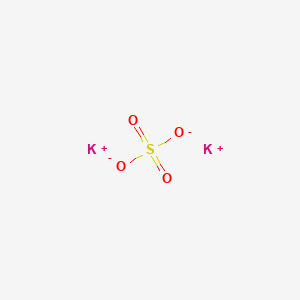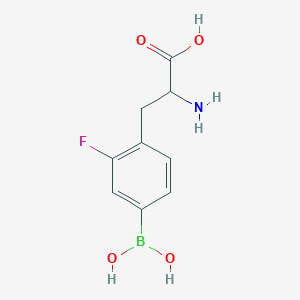
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H11BFNO4. This compound is a derivative of phenylalanine, an essential amino acid involved in protein synthesis.
Mechanism of Action
Target of Action
It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis.
Mode of Action
As a phenylalanine derivative , it may interact with the body’s metabolic processes involving amino acids.
Biochemical Pathways
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
One study noted an enhanced cell-killing effect when cells treated with a similar compound were irradiated with thermal neutrons . This suggests potential applications in cancer therapy.
Action Environment
It’s important to note that this compound is used for scientific research or drug declaration .
Preparation Methods
The synthesis of 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be achieved by several methods, including the reaction of 2-amino-3-(4-fluorophenyl)propanoic acid with boron tribromide, boron trifluoride, or boron trichloride. These reactions typically require controlled conditions to ensure the proper formation of the boron-containing compound.
Chemical Reactions Analysis
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the boron-containing group, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.
Medicine: Research has explored its potential use in cancer therapy, where it may enhance the cell-killing effect when combined with thermal neutron irradiation.
Industry: The compound’s boron-containing structure makes it valuable for various industrial applications, including materials science and catalysis.
Comparison with Similar Compounds
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-fluorophenyl)propanoic acid: This compound lacks the boron group, making it less versatile in certain applications.
Phenylalanine: As the parent compound, phenylalanine does not contain the boron or fluorine groups, limiting its use in specific biochemical experiments.
The presence of both boron and fluorine in this compound makes it unique and valuable for a wide range of scientific research applications.
Properties
IUPAC Name |
2-amino-3-(4-borono-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVVBGRTWMSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306792 |
Source


|
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292050-22-7 |
Source


|
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292050-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

